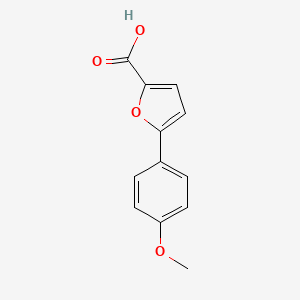

5-(4-Methoxyphenyl)-2-furoic acid

Description

The exact mass of the compound 5-(4-Methoxyphenyl)furan-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(4-methoxyphenyl)furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c1-15-9-4-2-8(3-5-9)10-6-7-11(16-10)12(13)14/h2-7H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEBLYHKPTQJGEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00357622 | |

| Record name | 5-(4-Methoxyphenyl)furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52938-99-5 | |

| Record name | 5-(4-Methoxyphenyl)-2-furancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52938-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Methoxyphenyl)furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-Methoxyphenyl)-2-furoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-(4-Methoxyphenyl)-2-furoic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 5-(4-Methoxyphenyl)-2-furoic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a heterocyclic organic compound featuring a central furan ring substituted with a carboxylic acid group at the 2-position and a 4-methoxyphenyl group at the 5-position.[1][2] Its chemical structure, which combines an electron-withdrawing carboxylic acid group with an electron-donating methoxy-substituted aryl group, makes it a versatile and valuable building block in synthetic organic chemistry.[3] This compound serves as a key intermediate in the development of more complex molecules, particularly in the synthesis of novel heterocyclic systems and potential therapeutic agents.[3] Research has highlighted its utility as a precursor for compounds exhibiting significant antimicrobial and antifungal activities.[3][4] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are critical for its handling, characterization, and application in experimental settings.

Identifiers and Molecular Properties

| Property | Value | Source |

| IUPAC Name | 5-(4-methoxyphenyl)furan-2-carboxylic acid | [1] |

| Synonyms | 5-(4-methoxyphenyl)-2-furancarboxylic acid, 4-(5-Carboxyfur-2-yl)anisole | [1][2] |

| CAS Number | 52938-99-5 | [1][2] |

| Molecular Formula | C₁₂H₁₀O₄ | [1][2] |

| Molecular Weight | 218.21 g/mol | [2] |

| Canonical SMILES | COC1=CC=C(C=C1)C2=CC=C(O2)C(=O)O | [5] |

| InChIKey | YEBLYHKPTQJGEC-UHFFFAOYSA-N | [5] |

Physicochemical Data

| Property | Value | Source |

| Melting Point | 182-186 °C (decomposes) | [2] |

| Boiling Point | 401.5 ± 40.0 °C (Predicted) | [2] |

| Density | 1.253 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 3.28 ± 0.10 (Predicted) | [2] |

| XlogP | 2.5 (Predicted) | [5] |

Reactivity and Chemical Transformations

The chemical reactivity of this compound is dominated by its two primary functional groups: the carboxylic acid and the furan ring. This dual functionality allows for a wide array of chemical transformations, making it a versatile scaffold in medicinal chemistry.[3]

-

Carboxylic Acid Moiety : The carboxylic acid group is a versatile handle for transformations such as esterification, amidation, and reduction. It can be converted to its corresponding acyl chloride, which can then be reacted with various nucleophiles, such as morpholine, to produce amide derivatives.[3] These derivatives have been investigated for their biological activities, with some showing notable antimicrobial and antifungal properties.[3] Furthermore, the carboxylic acid group can participate in metal-catalyzed decarboxylative cross-coupling reactions, which use relatively inexpensive carboxylic acids as starting materials to form new carbon-carbon or carbon-heteroatom bonds.[3]

-

Furan Ring : The furan ring can act as a diene in Diels-Alder cycloadditions, allowing for the construction of complex polycyclic structures. The aryl substituent at the 5-position influences the electron density and reactivity of the furan core.

Below is a diagram illustrating the role of this compound as a versatile chemical intermediate.

Experimental Protocols

General Synthesis via Suzuki Coupling

A common and effective method for the synthesis of 5-aryl-2-furoic acids is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach offers high yields and tolerates a variety of functional groups. The general protocol involves the coupling of a boronic acid with a halo-furoic acid derivative, followed by hydrolysis.

Materials:

-

Methyl 5-bromofuran-2-carboxylate

-

(4-Methoxyphenyl)boronic acid

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane (dry)

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH) and Water (H₂O)

Protocol:

-

Coupling Reaction: To a solution of methyl 5-bromofuran-2-carboxylate (1.0 eq) and (4-methoxyphenyl)boronic acid (1.2 eq) in dry 1,4-dioxane, add bis(triphenylphosphine)palladium(II) dichloride (5 mol%).[6]

-

Add a 2 M aqueous solution of sodium carbonate (2.0 eq).[6]

-

Heat the resulting mixture at 90 °C under a nitrogen atmosphere and stir overnight.[6]

-

After the reaction is complete (monitored by TLC), cool the solution to room temperature and filter it through a pad of celite.[6]

-

Concentrate the filtrate under reduced pressure to yield the crude methyl 5-(4-methoxyphenyl)furan-2-carboxylate.

-

Hydrolysis: Dissolve the crude ester in a mixture of methanol and water.[6]

-

Add sodium hydroxide (3.0 eq) to the solution and stir at room temperature until the hydrolysis is complete.[6]

-

Acidify the reaction mixture with HCl to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain this compound.

The following diagram outlines this synthetic workflow.

Applications in Drug Discovery and Development

The furan scaffold is present in numerous biologically active compounds, making its derivatives attractive targets for drug discovery.[7] this compound is primarily utilized as a key building block for creating new chemical entities with potential therapeutic value.

-

Antimicrobial Agents : Derivatives of 5-aryl-2-furoic acids have been synthesized and evaluated for their antimicrobial properties. For instance, amide and peptide derivatives have shown potent activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria such as Pseudomonas aeruginosa, and the pathogenic fungus Candida albicans.[3][4] The intermediate furan compounds have been found to inhibit the proliferation of S. typhi and B. subtilis.[8]

Safety and Handling

According to GHS classification, this compound is considered an irritant.[1][2]

-

Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Measures : Standard laboratory personal protective equipment should be worn, including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.

Conclusion

This compound is a well-characterized organic compound with significant potential as a scaffold in medicinal chemistry and materials science. Its defined chemical and physical properties, coupled with its versatile reactivity, make it an important intermediate for the synthesis of novel compounds, particularly those with antimicrobial activity. The synthetic protocols are well-established, allowing for its accessible incorporation into drug discovery pipelines.

References

- 1. This compound | C12H10O4 | CID 855023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 52938-99-5 [amp.chemicalbook.com]

- 3. This compound | 52938-99-5 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. PubChemLite - this compound (C12H10O4) [pubchemlite.lcsb.uni.lu]

- 6. 5-(4-Nitrophenyl)furan-2-carboxylic Acid [mdpi.com]

- 7. ijabbr.com [ijabbr.com]

- 8. Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means [mdpi.com]

An In-depth Technical Guide to 5-(4-Methoxyphenyl)-2-furoic acid (CAS: 52938-99-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(4-Methoxyphenyl)-2-furoic acid, a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. This document details its physicochemical properties, synthesis methodologies, spectroscopic data, and known biological activities of structurally related compounds. Detailed experimental protocols for its synthesis and for the evaluation of its potential biological activities are also provided. The guide aims to serve as a foundational resource for researchers and professionals engaged in the study and application of novel furoic acid derivatives.

Chemical and Physical Properties

This compound is a solid, crystalline compound. Its chemical structure features a furan ring substituted with a carboxylic acid group at the 2-position and a 4-methoxyphenyl group at the 5-position.[1][2] This substitution pattern imparts specific electronic and steric properties that can influence its chemical reactivity and biological interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 52938-99-5 | [1] |

| Molecular Formula | C₁₂H₁₀O₄ | [1] |

| Molecular Weight | 218.21 g/mol | [1] |

| Melting Point | 182-186 °C (decomposes) | |

| Boiling Point | 401.5 ± 40.0 °C (Predicted) | |

| Density | 1.253 ± 0.06 g/cm³ (Predicted) | |

| pKa | 3.28 ± 0.10 (Predicted) | |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in organic solvents like DMSO and methanol |

Synthesis

The synthesis of this compound can be achieved through various organic reactions. A common and effective method is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoborane and an organohalide.[3] In this case, a boronic acid derivative of the methoxyphenyl group is coupled with a halogenated furoic acid derivative.

Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

This protocol is adapted from a similar synthesis of 5-(4-nitrophenyl)furan-2-carboxylic acid and is expected to yield the target compound with high efficiency.[3]

Materials:

-

Methyl 5-bromofuran-2-carboxylate

-

(4-Methoxyphenyl)boronic acid

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane (dry)

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Celite

Procedure:

Step 1: Suzuki-Miyaura Coupling

-

In a round-bottom flask, dissolve methyl 5-bromofuran-2-carboxylate (1.0 eq), (4-methoxyphenyl)boronic acid (1.2 eq), and bis(triphenylphosphine)palladium(II) dichloride (5 mol%) in dry 1,4-dioxane under a nitrogen atmosphere.

-

Add a 2 M aqueous solution of sodium carbonate (2.0 eq).

-

Heat the reaction mixture to 90 °C and stir overnight.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Filter the mixture through a pad of Celite.

-

Dilute the filtrate with water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain methyl 5-(4-methoxyphenyl)-2-furoate.

Step 2: Hydrolysis

-

Dissolve the methyl 5-(4-methoxyphenyl)-2-furoate (1.0 eq) in a mixture of methanol and water (e.g., 1:2 v/v).

-

Add sodium hydroxide (3.0 eq).

-

Reflux the mixture for 3 hours.

-

After cooling, partially concentrate the mixture in vacuo to remove methanol.

-

Acidify the aqueous solution to pH 3-4 with 1 M HCl.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry to yield this compound.

Spectroscopic Data

Table 2: Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M+H]⁺ | 219.0652 |

| [M+Na]⁺ | 241.0471 |

| [M-H]⁻ | 217.0506 |

| [M+NH₄]⁺ | 236.0917 |

| [M+K]⁺ | 257.0211 |

| [M]⁺ | 218.0574 |

Data predicted by computational tools.[2]

Table 3: Expected NMR Spectral Data (based on 2-furoic acid and related structures)

| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Furan-H | ~7.0-7.5 | d | H3 or H4 |

| Furan-H | ~6.5-7.0 | d | H4 or H3 |

| Phenyl-H | ~7.7-8.0 | d | Ar-H ortho to furan |

| Phenyl-H | ~6.9-7.2 | d | Ar-H ortho to OMe |

| OCH₃ | ~3.8-3.9 | s | Methoxy protons |

| COOH | >10 | br s | Carboxylic acid proton |

| ¹³C NMR | Chemical Shift (δ) ppm | Assignment |

| C=O | ~160-165 | Carboxylic acid carbon |

| C(furan)-Ar | ~155-160 | C5 of furan |

| C(furan)-COOH | ~145-150 | C2 of furan |

| C(Ar)-O | ~160 | C4 of phenyl ring |

| C(Ar)-furan | ~120-125 | C1 of phenyl ring |

| C(Ar)-H | ~114-130 | Aromatic carbons |

| C(furan)-H | ~110-120 | C3 and C4 of furan |

| OCH₃ | ~55 | Methoxy carbon |

Assignments are based on typical chemical shifts for furoic acid and substituted aromatic systems.[4]

Table 4: Expected IR Absorption Bands

| Functional Group | **Wavenumber (cm⁻¹) ** | Intensity |

| O-H stretch (carboxylic acid) | 2500-3300 | Broad |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C=O stretch (carboxylic acid) | 1680-1710 | Strong |

| C=C stretch (aromatic/furan) | 1450-1600 | Medium-Strong |

| C-O stretch (aryl ether) | 1230-1270 (asymmetric) | Strong |

| C-O stretch (aryl ether) | 1020-1050 (symmetric) | Strong |

| C-O stretch (carboxylic acid) | 1210-1320 | Strong |

Data based on characteristic infrared absorption frequencies for the respective functional groups.

Biological Activity

While specific biological data for this compound is limited in publicly accessible literature, the broader class of 5-aryl-2-furoic acid derivatives has demonstrated a range of biological activities, including antimicrobial and anti-inflammatory properties.

Antimicrobial and Antifungal Activity

Derivatives of 2-methyl-5-aryl-3-furoic acid have shown notable antifungal activity, although their antibacterial effects were less pronounced.[5] The introduction of different substituents on the aryl ring at the C5 position of the furan has been shown to modulate this antifungal activity.[5]

Anti-inflammatory Activity

Structurally related compounds containing a methoxyphenyl group have been synthesized and shown to exhibit anti-inflammatory activity.[6] This suggests that this compound could also possess anti-inflammatory properties, potentially through the modulation of inflammatory signaling pathways.

Potential Mechanism of Action: MAPK Signaling Pathway

Furan derivatives have been implicated in the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a crucial role in inflammation. By potentially inhibiting key kinases in this pathway (such as JNK, p38, and ERK), these compounds can lead to a downstream reduction in the expression of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Experimental Protocols for Biological Assays

The following protocols provide standardized methods for evaluating the potential biological activities of this compound.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

Materials:

-

Human cancer cell line (e.g., HeLa, MCF-7)

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound dissolved in DMSO

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).

-

Incubate for 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Antibacterial Susceptibility Testing (Broth Microdilution for MIC Determination)

This protocol determines the minimum inhibitory concentration (MIC) of the compound required to inhibit bacterial growth.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

This compound dissolved in DMSO

-

96-well microtiter plates

Procedure:

-

Prepare a bacterial inoculum standardized to 0.5 McFarland.

-

Perform serial two-fold dilutions of the compound in MHB in a 96-well plate.

-

Inoculate each well with the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.

-

Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubate the plate at 37 °C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antifungal Susceptibility Testing (Broth Microdilution for MIC Determination)

This protocol is used to determine the MIC of the compound against fungal strains.

Materials:

-

Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

-

RPMI-1640 medium

-

This compound dissolved in DMSO

-

96-well microtiter plates

Procedure:

-

Prepare a fungal inoculum according to CLSI guidelines.

-

Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well plate.

-

Inoculate each well with the fungal suspension.

-

Include a positive control (fungus without compound) and a negative control (medium only).

-

Incubate the plate at 35 °C for 24-48 hours.

-

The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.

Conclusion

This compound is a versatile molecule with a chemical structure that suggests potential for a range of applications, particularly in the development of new therapeutic agents. This guide provides a solid foundation of its chemical properties, synthesis, and potential biological activities based on current knowledge of related compounds. The detailed experimental protocols offer a starting point for researchers to further investigate this promising compound. Future studies should focus on obtaining specific experimental data for its biological activities and elucidating its precise mechanisms of action.

References

- 1. This compound | C12H10O4 | CID 855023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C12H10O4) [pubchemlite.lcsb.uni.lu]

- 3. mdpi.com [mdpi.com]

- 4. 2-Furoic acid(88-14-2) 13C NMR [m.chemicalbook.com]

- 5. Research on antibacterial and antifungal agents. III. Synthesis and antimicrobial activity of 2-methyl-5-aryl-3-furoic acids and 2-methyl-3-imidazolylmethyl-5-aryl furans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 5-(4-methoxyphenyl)-2-furoic Acid: Starting Materials and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 5-(4-methoxyphenyl)-2-furoic acid, a valuable building block in medicinal chemistry and materials science. The document details the necessary starting materials, provides in-depth experimental protocols for key reactions, and presents quantitative data in a structured format for easy comparison. The guide focuses on two principal synthetic strategies: the modern and widely adopted Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling and the classical Meerwein Arylation.

Overview of Synthetic Strategies

The synthesis of this compound primarily involves the formation of a carbon-carbon bond between the 5-position of a furan-2-carboxylic acid scaffold and a 4-methoxyphenyl group. The two main approaches detailed in this guide are:

-

Suzuki-Miyaura Cross-Coupling: A highly efficient and versatile palladium-catalyzed reaction between an organoboron compound (4-methoxyphenylboronic acid) and an organohalide (5-bromo-2-furoic acid). This method is favored for its high yields, mild reaction conditions, and broad functional group tolerance.

-

Meerwein Arylation: A classical method involving the addition of an aryl diazonium salt (derived from 4-methoxyaniline) to 2-furoic acid. While historically significant, this reaction can sometimes be lower yielding and require more stringent control of reaction conditions.

The selection of a particular route will depend on factors such as the availability of starting materials, desired yield, scalability, and the specific capabilities of the laboratory.

Synthesis of Key Starting Materials

A reliable synthesis of the target molecule begins with the preparation of high-quality starting materials. This section outlines the synthesis of the essential precursors.

Synthesis of 2-Furoic Acid from Furfural

2-Furoic acid serves as the foundational building block for both major synthetic routes. It can be efficiently synthesized from furfural, a bio-renewable chemical derived from lignocellulosic biomass.

Experimental Protocol: Oxidation of Furfural to 2-Furoic Acid

This procedure is adapted from established methods for the oxidation of furfural.

-

Reaction Setup: A 1-liter flask is equipped with a mechanical stirrer, a condenser, two dropping funnels, and a thermometer.

-

Initial Charge: The flask is charged with 250 mL of a 2.5% aqueous sodium hydroxide solution and a catalyst mixture of cuprous oxide (9.6 g) and silver nitrate (0.5 g in 15 mL of water).

-

Reagent Preparation: One dropping funnel is charged with 96 g (1.0 mole) of freshly distilled furfural. The second dropping funnel is charged with a solution of 40 g (1.0 mole) of sodium hydroxide in 100 mL of water.

-

Reaction Execution: The reaction mixture is heated to approximately 55°C with vigorous stirring. A rapid stream of oxygen is bubbled through the solution while the furfural and sodium hydroxide solutions are added simultaneously over 20-25 minutes, maintaining the temperature between 50-55°C.

-

Reaction Completion and Work-up: After the addition is complete, stirring and oxygen flow are continued for another 15-30 minutes until the temperature drops below 40°C. The catalyst is removed by filtration. The aqueous solution is extracted with diethyl ether (3 x 30 mL) to remove any unreacted furfural.

-

Isolation of 2-Furoic Acid: The aqueous solution is acidified with 30% sulfuric acid. The mixture is then boiled with activated carbon (6-7 g) for 45 minutes and filtered while hot. The filtrate is cooled to 0°C to crystallize the 2-furoic acid. The product is collected by suction filtration and washed with ice-cold water.

Quantitative Data: Synthesis of 2-Furoic Acid

| Parameter | Value | Reference |

| Yield | 86-90% | [1] |

| Melting Point | 130-132°C | [1] |

| Purity | High | [1] |

Synthesis of 5-Bromo-2-furoic Acid

The bromination of 2-furoic acid at the 5-position is a critical step to prepare the substrate for the Suzuki-Miyaura coupling.

Experimental Protocol: Bromination of 2-Furoic Acid

This protocol is based on the known reactivity of furan rings with electrophilic brominating agents.

-

Reaction Setup: To a solution of 2-furoic acid (1 equivalent) in a suitable solvent such as acetic acid, add N-bromosuccinimide (NBS) (1.05 equivalents).

-

Reaction Conditions: The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is poured into water, and the precipitated product is collected by filtration. The crude product is then recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure 5-bromo-2-furoic acid.

Quantitative Data: Synthesis of 5-Bromo-2-furoic Acid

| Parameter | Value |

| Yield | Typically high |

| Melting Point | 188-190°C |

| Appearance | Powder |

Primary Synthetic Route: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and highly utilized method for the synthesis of biaryl compounds. In this context, it facilitates the coupling of 5-bromo-2-furoic acid with 4-methoxyphenylboronic acid.

Figure 1: Suzuki-Miyaura cross-coupling pathway.

Experimental Protocol: Suzuki-Miyaura Coupling

This is a general procedure that can be optimized for specific scales and equipment.[1][2][3][4]

-

Reaction Setup: In a pressure tube or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 5-bromo-2-furoic acid (1.0 equivalent), 4-methoxyphenylboronic acid (1.2 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%), and a base like potassium carbonate (2.0 equivalents).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 4:1 dioxane/water).

-

Inert Atmosphere: The reaction vessel is sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by several cycles of vacuum and backfill.

-

Reaction Conditions: The reaction mixture is heated to 80-100°C with vigorous stirring. The reaction progress is monitored by TLC or LC-MS.

-

Work-up: After the reaction is complete (typically 4-16 hours), the mixture is cooled to room temperature. The organic layer is diluted with a suitable solvent like ethyl acetate and washed sequentially with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield pure this compound.

Quantitative Data: Suzuki-Miyaura Coupling

| Parameter | Typical Value |

| Yield | Good to excellent |

| Catalyst Loading | 1-3 mol% |

| Reaction Temperature | 80-100°C |

| Reaction Time | 4-16 hours |

Alternative Synthetic Route: Meerwein Arylation

The Meerwein arylation provides an alternative, classical approach to the synthesis of 5-aryl-2-furoic acids. This reaction proceeds via a radical mechanism initiated by the decomposition of an aryl diazonium salt.

Figure 2: Meerwein arylation pathway.

Experimental Protocol: Meerwein Arylation

The following is a general procedure for the Meerwein arylation of furan derivatives.[5]

-

Diazotization: 4-Methoxyaniline (1 equivalent) is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5°C in an ice bath. A solution of sodium nitrite (1 equivalent) in water is added dropwise while maintaining the low temperature. The formation of the diazonium salt is monitored.

-

Arylation Reaction: In a separate flask, 2-furoic acid (1 equivalent) is dissolved in a suitable solvent like acetone or aqueous acetone. A copper(II) salt catalyst (e.g., CuCl₂) is added.

-

Coupling: The freshly prepared, cold diazonium salt solution is added portion-wise to the solution of 2-furoic acid. The reaction is typically accompanied by the evolution of nitrogen gas. The reaction mixture is stirred at a controlled temperature until the gas evolution ceases.

-

Work-up and Isolation: The reaction mixture is then extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

Quantitative Data: Meerwein Arylation

| Parameter | Typical Value | Reference |

| Yield | Moderate to good | [5] |

| Catalyst | Copper(II) salts | [5] |

| Reaction Temperature | 0-50°C | [5] |

Summary and Comparison of Methods

Both the Suzuki-Miyaura coupling and the Meerwein arylation offer viable pathways to this compound. The choice of method will be guided by practical considerations in a research or drug development setting.

| Feature | Suzuki-Miyaura Cross-Coupling | Meerwein Arylation |

| Starting Materials | 5-Bromo-2-furoic acid, 4-methoxyphenylboronic acid | 2-Furoic acid, 4-methoxyaniline |

| Catalyst | Palladium-based | Copper-based |

| Typical Yields | High | Moderate to High |

| Reaction Conditions | Mild, inert atmosphere required | Often requires low temperatures for diazotization |

| Substrate Scope | Broad | Can be limited by diazonium salt stability |

| Advantages | High efficiency, reliability, functional group tolerance | Uses readily available starting materials |

| Disadvantages | Cost of palladium catalysts and boronic acids | Generation of potentially unstable diazonium salts |

Conclusion

The synthesis of this compound is readily achievable through established organic chemistry methodologies. For modern synthetic applications, the Suzuki-Miyaura cross-coupling is generally the preferred method due to its high yields and reliability. However, the Meerwein arylation remains a valuable alternative, particularly when considering starting material availability and cost. This guide provides the foundational knowledge and detailed protocols necessary for researchers and drug development professionals to successfully synthesize this important chemical intermediate. Further optimization of the provided protocols may be necessary depending on the specific experimental context and desired scale of the synthesis.

References

5-(4-methoxyphenyl)-2-furoic acid synonyms and alternative names

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(4-methoxyphenyl)-2-furoic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its chemical identity, including a comprehensive list of synonyms and alternative names. While specific quantitative biological data for this compound is limited in publicly available literature, this guide presents relevant data from closely related 5-aryl-2-furoic acid derivatives to highlight its potential pharmacological activities. Detailed experimental protocols for the synthesis of related compounds and for key biological assays are provided to facilitate further research. Additionally, potential signaling pathways that may be modulated by this class of compounds are discussed and visualized.

Chemical Identity and Nomenclature

This compound is a carboxylic acid derivative of furan, substituted with a methoxyphenyl group. Its chemical structure and key identifiers are presented below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 5-(4-methoxyphenyl)furan-2-carboxylic acid[1] |

| CAS Number | 52938-99-5[1] |

| Molecular Formula | C₁₂H₁₀O₄[1] |

| Molecular Weight | 218.21 g/mol |

| PubChem CID | 855023[1] |

| European Community (EC) Number | 624-733-6[1] |

A variety of synonyms and alternative names are used in literature and chemical databases to refer to this compound. A comprehensive list is provided in Table 2 to aid in literature searches and compound identification.

Table 2: Synonyms and Alternative Names for this compound

| Name |

| 5-(4-methoxyphenyl)-2-furancarboxylic acid[1] |

| 5-(4-methoxy-phenyl)-furan-2-carboxylic acid |

| 4-(5-Carboxyfur-2-yl)anisole |

| 2-Furancarboxylic acid, 5-(4-methoxyphenyl)- |

Potential Biological Activities and Quantitative Data of Related Compounds

Antimicrobial Activity

Derivatives of 5-aryl-2-furoic acids have demonstrated notable antimicrobial and antifungal activities. For instance, a study on derivatives of 5-(4-methylcarboxamidophenyl)-2-furoic acid reported potent activity against a range of bacteria.

Table 3: Antimicrobial Activity of a Related Furoic Acid Derivative

| Compound Class | Test Organism | MIC (mg/mL) | Reference |

| 5-(4-methylcarboxamidophenyl)-2-furoic acid derivatives | Gram-positive and Gram-negative bacteria | < 3.6 |

Anticancer Activity

A related compound, 5-(tetradecyloxy)-2-furoic acid (TOFA), has been shown to induce cell death in prostate cancer cells. TOFA is an inhibitor of acetyl-CoA carboxylase-α (ACCA), a key enzyme in fatty acid synthesis.

Table 4: Anticancer Activity of a Related Furoic Acid Derivative

| Compound | Cell Line | Effect | Mechanism of Action | Reference |

| 5-(tetradecyloxy)-2-furoic acid (TOFA) | Prostate Cancer Cells | Induces apoptosis | Inhibition of ACCA |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a related furoic acid derivative and for key biological assays that can be employed to evaluate the activity of this compound.

Synthesis of 5-Aryl-2-Furoic Acids via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the synthesis of 5-aryl-2-furoic acids. The general procedure involves the reaction of a 5-halo-2-furoic acid derivative with an arylboronic acid in the presence of a palladium catalyst and a base.

Protocol: Synthesis of a 5-Aryl-2-Furoic Acid Derivative

-

Reaction Setup: In a flame-dried round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-furoic acid (1 equivalent), 4-methoxyphenylboronic acid (1.5 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).

-

Solvent and Base: Add a suitable solvent, such as a mixture of toluene and ethanol, and an aqueous solution of a base, such as 2M sodium carbonate (3 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously for 12-24 hours.

-

Work-up: After cooling to room temperature, acidify the mixture with 1M HCl. Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

Protocol: Broth Microdilution Assay

-

Preparation of Inoculum: Culture the bacterial strain overnight in a suitable broth medium. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include positive (bacteria without compound) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cell Viability Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 24-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be calculated from the dose-response curve.[2][3][4][5]

Potential Signaling Pathways

Based on the activity of related compounds, this compound may modulate key cellular signaling pathways involved in cancer and inflammation.

Inhibition of Fatty Acid Synthesis and Induction of Apoptosis

The related compound TOFA inhibits ACCA, the rate-limiting enzyme in fatty acid synthesis. This can lead to the induction of apoptosis through the mitochondrial pathway. This suggests a potential mechanism of action for this compound in cancer cells.

Caption: Hypothesized inhibition of ACCA and induction of apoptosis.

Modulation of the MAPK Signaling Pathway

Furan derivatives have been reported to exert anti-inflammatory effects by modulating the Mitogen-Activated Protein Kinase (MAPK) pathway. This pathway is a key regulator of cellular processes including inflammation and cell proliferation.

Caption: Potential modulation of the MAPK signaling pathway.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. While further research is required to fully elucidate its biological activities and mechanism of action, the information compiled in this guide from related compounds provides a strong foundation for future investigations. The detailed experimental protocols offer practical guidance for researchers aiming to synthesize and evaluate this compound and its analogs. The hypothesized signaling pathways provide a framework for mechanistic studies that could uncover novel therapeutic targets and applications.

References

Spectroscopic Profile of 5-(4-methoxyphenyl)-2-furoic acid: A Technical Guide

Disclaimer: As of the latest literature search, publicly available experimental spectroscopic data for 5-(4-methoxyphenyl)-2-furoic acid is limited. This guide provides comprehensive computed data for the target molecule. To offer a practical reference for the spectroscopic characteristics of the 2-furoic acid scaffold, experimental data for the parent compound, 2-furoic acid, is included. The experimental protocols described are generalized standard procedures applicable for the analysis of this compound and its analogues.

Physicochemical and Computed Mass Spectrometry Data of this compound

This section details the computed physicochemical properties and predicted mass spectrometry data for this compound, primarily sourced from the PubChem database.[1][2]

Table 1: Computed Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₀O₄ |

| Molecular Weight | 218.20 g/mol |

| Exact Mass | 218.05790880 Da |

| XLogP3-AA | 2.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 3 |

Data sourced from PubChem.[1]

Table 2: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z | Predicted Collision Cross Section (CCS) (Ų) |

| [M+H]⁺ | 219.06518 | 144.0 |

| [M+Na]⁺ | 241.04712 | 152.7 |

| [M-H]⁻ | 217.05062 | 150.9 |

| [M+NH₄]⁺ | 236.09172 | 162.3 |

| [M+K]⁺ | 257.02106 | 151.7 |

| [M+H-H₂O]⁺ | 201.05516 | 138.1 |

| [M+HCOO]⁻ | 263.05610 | 167.5 |

| [M+CH₃COO]⁻ | 277.07175 | 183.9 |

Data sourced from PubChem and predicted using CCSbase.[2]

Reference Spectroscopic Data: 2-Furoic Acid

The following tables provide experimental spectroscopic data for 2-furoic acid, the parent structure of the target compound. This information serves as a valuable reference for identifying key spectral features.[3][4][5][6][7]

Table 3: ¹H NMR Data for 2-Furoic Acid (Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz)[3][5]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.90 | dd | 1.64, 0.76 | H5 |

| 7.22 | dd | 3.48, 0.76 | H3 |

| 6.64 | dd | 3.44, 1.72 | H4 |

| ~13.0 (broad) | s | - | -COOH |

Table 4: ¹³C NMR Data for 2-Furoic Acid (Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz)[3][4][5]

| Chemical Shift (δ) ppm | Assignment |

| 159.81 | C=O |

| 147.44 | C5 |

| 145.38 | C2 |

| 118.16 | C3 |

| 112.52 | C4 |

Table 5: Infrared (IR) Spectroscopy Data for 2-Furoic Acid (KBr Pellet Method)[5][7]

| Wavenumber (cm⁻¹) | Assignment |

| 3150-2500 | O-H stretch (broad, carboxylic acid dimer) |

| 1690-1670 | C=O stretch (carboxylic acid) |

| ~1580, ~1470 | C=C stretch (furan ring) |

| ~1295 | C-O stretch |

| ~930 | O-H bend (out-of-plane) |

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of aromatic carboxylic acids like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh 5-25 mg of the sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. Vortex the tube to ensure the sample is fully dissolved and the solution is homogeneous.[5]

-

Instrumentation and Data Acquisition:

-

Utilize a 400 MHz (for ¹H) or 100 MHz (for ¹³C) NMR spectrometer.[5]

-

Place the sample tube into the spectrometer's probe and perform shimming to optimize the magnetic field homogeneity.

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio.

-

For ¹³C NMR, acquire a proton-decoupled spectrum.

-

Reference the chemical shifts to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).[5]

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[5] Press the mixture in a hydraulic press to form a thin, transparent pellet.[5]

-

Instrumentation and Data Acquisition:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the spectrum, typically in the range of 4000-400 cm⁻¹.[5]

-

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction and Ionization: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or, if applicable, through a gas chromatography (GC) inlet. In the ion source, bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[5]

-

Mass Analysis and Detection: Accelerate the resulting positively charged ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).[5] A detector records the abundance of each ion to generate the mass spectrum. The instrument is typically operated in full scan mode over a mass range of m/z 50 to 550.[5]

Visualization of Analytical Workflow

The following diagram outlines the logical workflow for the spectroscopic analysis of a synthesized chemical compound.

Caption: Workflow for the spectroscopic characterization of a chemical compound.

References

- 1. This compound | C12H10O4 | CID 855023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C12H10O4) [pubchemlite.lcsb.uni.lu]

- 3. rsc.org [rsc.org]

- 4. 2-Furoic acid(88-14-2) 13C NMR [m.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. 2-Furancarboxylic acid | C5H4O3 | CID 6919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Furancarboxylic acid [webbook.nist.gov]

The Biological Versatility of Furan-Based Carboxylic Acids: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The furan nucleus, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have made it a cornerstone in the design of novel therapeutic agents. When functionalized with a carboxylic acid moiety, the resulting furan-based carboxylic acids exhibit a remarkable breadth of biological activities, ranging from antimicrobial and anti-inflammatory to potent anticancer effects. This technical guide provides an in-depth exploration of the biological activities of this important class of compounds, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Antimicrobial Activity

Furan-based carboxylic acids and their derivatives have demonstrated significant activity against a wide spectrum of pathogenic microorganisms, including bacteria and fungi. The antimicrobial efficacy is often attributed to the furan ring's ability to undergo reductive activation within microbial cells, leading to the formation of reactive intermediates that can damage cellular macromolecules such as DNA and proteins.[1][2]

Quantitative Antimicrobial Data

The antimicrobial activity of furan-based carboxylic acid derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |

| Furancarboxylic Acids | 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Escherichia coli | 64 | [1] |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Staphylococcus aureus | 128 | [1] | |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Candida albicans | 64 | [1] | |

| Thiophene-containing furancarboxylic acids (compounds 1-7) | Escherichia coli | 0.9 - 7.0 | [3] | |

| Thiophene-containing furancarboxylic acids (compounds 1-7) | Staphylococcus aureus | 1.7 - 3.5 | [3] | |

| Thiophene-containing furancarboxylic acids (compounds 1-7) | Candida albicans | 3.3 - 7.0 | [3] | |

| Furan-2-Carboxamides | Carbamothioyl-furan-2-carboxamide derivatives | Bacterial and Fungal Strains | 150.7 - 295 | [4][5] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the MIC of antimicrobial agents.[6][7][8][9][10]

1. Preparation of Materials:

-

Antimicrobial Agent: Prepare a stock solution of the furan-based carboxylic acid derivative in a suitable solvent (e.g., DMSO).

-

Bacterial/Fungal Culture: Grow the test microorganism in an appropriate broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).

-

Microtiter Plate: Use a sterile 96-well microtiter plate.

-

Growth Medium: Prepare a suitable broth medium (e.g., cation-adjusted Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

2. Assay Procedure:

-

Serial Dilutions: Perform serial two-fold dilutions of the antimicrobial agent in the microtiter plate wells containing the growth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Figure 1. Experimental workflow for MIC determination.

Anti-inflammatory Activity

Several furan-based carboxylic acids have demonstrated potent anti-inflammatory properties. Their mechanism of action often involves the modulation of key inflammatory signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) pathways.[11] Furan fatty acids, in particular, have been identified as potent anti-inflammatory agents, with some studies suggesting they are more effective than eicosapentaenoic acid (EPA).[12]

Signaling Pathways in Inflammation

MAPK Signaling Pathway: The MAPK cascade is a crucial signaling pathway involved in cellular responses to a variety of external stimuli, leading to inflammation, proliferation, and apoptosis. Furan derivatives can modulate this pathway at different levels.

Figure 2. MAPK signaling pathway and potential inhibition by furan-based carboxylic acids.

PPAR-γ Signaling Pathway: PPAR-γ is a nuclear receptor that plays a key role in adipogenesis and has significant anti-inflammatory effects. Activation of PPAR-γ can lead to the downregulation of pro-inflammatory gene expression.

Figure 3. PPAR-γ signaling pathway activation by furan-based carboxylic acids.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Inhibition of Albumin Denaturation)

This assay is a simple and widely used in vitro method to screen for anti-inflammatory activity.[13]

1. Preparation of Reagents:

-

Test Compound: Prepare different concentrations of the furan-based carboxylic acid derivative.

-

Bovine Serum Albumin (BSA) Solution: Prepare a 1% aqueous solution of BSA.

-

Phosphate Buffered Saline (PBS): pH 6.4.

2. Assay Procedure:

-

Reaction Mixture: To 1 mL of different concentrations of the test compound, add 1 mL of 1% BSA solution.

-

Control: A control solution is prepared without the test compound.

-

Incubation: Incubate the mixtures at 37°C for 20 minutes.

-

Denaturation: Induce denaturation by heating at 70°C for 10 minutes.

-

Cooling: Cool the solutions to room temperature.

-

Measurement: Measure the turbidity of the solutions spectrophotometrically at 660 nm.

-

Calculation: The percentage inhibition of denaturation is calculated.

Anticancer Activity

The furan scaffold is a key component in numerous anticancer agents. Furan-based carboxylic acids and their derivatives have been shown to exhibit potent cytotoxic activity against various cancer cell lines.[14] Their mechanisms of action are diverse and can include the inhibition of crucial enzymes involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the induction of apoptosis.

Quantitative Anticancer Data

The anticancer activity is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Furopyridone Derivatives | Compound 4c | KYSE70 (Esophageal) | 0.888 (24h) | [14] |

| Compound 4c | KYSE150 (Esophageal) | 0.655 (48h) | [14] | |

| Furan-based Derivatives | Compound 4 | MCF-7 (Breast) | 4.06 | [15] |

| Compound 7 | MCF-7 (Breast) | 2.96 | [15] | |

| Benzofuran-2-carboxamides | Compound 3m | Various | Low micromolar | [16] |

| Furan-based Amides | Compound 6a | HepG2 (Liver) | 0.65 | [17] |

| Compound 6b | HepG2 (Liver) | 0.92 | [17] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[18][19][20][21]

1. Cell Culture:

-

Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

2. Compound Treatment:

-

Treat the cells with various concentrations of the furan-based carboxylic acid derivative for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Addition:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

4. Solubilization:

-

Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

5. Absorbance Measurement:

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

6. Data Analysis:

-

Calculate the percentage of cell viability and determine the IC50 value.

Figure 4. Experimental workflow for the MTT cytotoxicity assay.

Enzyme Inhibition: VEGFR-2 Kinase Assay

VEGFR-2 is a key mediator of angiogenesis, a critical process in tumor growth and metastasis. Inhibition of VEGFR-2 is a validated strategy in cancer therapy.

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay [22][23][24][25][26]

1. Reagents and Materials:

-

Recombinant human VEGFR-2 kinase domain.

-

Kinase substrate (e.g., a synthetic peptide).

-

ATP.

-

Test compound (furan-based carboxylic acid derivative).

-

Assay buffer.

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay).

2. Assay Procedure:

-

Reaction Setup: In a microplate, combine the VEGFR-2 enzyme, substrate, and the test compound at various concentrations in the assay buffer.

-

Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time.

-

Detection: Stop the reaction and measure the kinase activity. In the case of the ADP-Glo™ assay, the amount of ADP produced is quantified, which is proportional to the kinase activity.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Figure 5. Logical relationship of VEGFR-2 inhibition by furan-based carboxylic acids.

Conclusion

Furan-based carboxylic acids represent a versatile and promising class of compounds with a wide array of biological activities. Their demonstrated efficacy in antimicrobial, anti-inflammatory, and anticancer applications underscores their potential in drug discovery and development. The ability to readily modify the furan scaffold allows for the fine-tuning of their pharmacological properties, paving the way for the development of novel therapeutics with improved potency and selectivity. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of these remarkable molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 8. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 9. Broth Microdilution | MI [microbiology.mlsascp.com]

- 10. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 11. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dovepress.com [dovepress.com]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, Synthesis and Cytotoxic Activity Evaluation of Newly Synthesized Amides-Based TMP Moiety as Potential Anticancer Agents over HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. atcc.org [atcc.org]

- 20. broadpharm.com [broadpharm.com]

- 21. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 22. benchchem.com [benchchem.com]

- 23. bpsbioscience.com [bpsbioscience.com]

- 24. benchchem.com [benchchem.com]

- 25. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

The Genesis of a Versatile Scaffold: A Technical Chronicle of 5-Aryl-2-Furoic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-aryl-2-furoic acid core is a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the discovery and history of this important class of compounds. It traces the evolution of synthetic methodologies from classical arylation reactions to modern cross-coupling techniques, presents key quantitative biological data, and details the experimental protocols for both synthesis and biological evaluation. Furthermore, this guide visualizes the intricate signaling pathways modulated by these compounds and the experimental workflows employed in their study, offering a comprehensive resource for researchers in drug discovery and development.

A Historical Perspective: From Furan to 5-Aryl-2-Furoic Acids

The journey of 5-aryl-2-furoic acids begins with the discovery of its parent heterocycle. 2-furoic acid, also known as pyromucic acid, was first isolated in 1780 by Carl Wilhelm Scheele through the dry distillation of mucic acid.[1] This predates the isolation of furfural (1821) and furan itself (1870).[1]

While the precise moment of the first synthesis of a 5-aryl-2-furoic acid is not definitively documented in early literature, the chemical knowledge of the late 19th and early 20th centuries provided the foundational reactions for their creation. Classical methods for forming aryl-aryl bonds, such as the Gomberg-Bachmann reaction (1924) and the Meerwein arylation (1939), offered plausible, albeit often low-yielding, pathways to these compounds.[2][3] The Meerwein reaction, involving the addition of an aryl diazonium salt to an electron-poor alkene, was later demonstrated to be applicable to the arylation of furan derivatives.[4][5]

The advent of modern palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling developed in 1979, revolutionized the synthesis of biaryl compounds, including 5-aryl-2-furoic acids.[6][7] This methodology, which couples an organoboron compound with an organic halide, offers high yields, excellent functional group tolerance, and regioselectivity, making it the preferred method for the synthesis of these compounds today.

Synthetic Methodologies: From Classical to Contemporary

The synthesis of 5-aryl-2-furoic acids has evolved significantly, with modern methods offering greater efficiency and versatility.

Classical Arylation Reactions

-

Gomberg-Bachmann Reaction: This reaction involves the base-promoted coupling of a diazonium salt with an aromatic compound.[2] While theoretically applicable, its use for the synthesis of 5-aryl-2-furoic acids is limited by low yields and the formation of numerous side products.

-

Meerwein Arylation: This radical-based reaction utilizes an aryl diazonium salt to arylate an electron-poor alkene, a category that can include furan derivatives.[3] The reaction of a diazonium salt with 2-furoic acid in the presence of a copper catalyst can yield the desired 5-aryl-2-furoic acid.[5]

Modern Cross-Coupling Reactions

-

Suzuki-Miyaura Coupling: This is the most widely used method for the synthesis of 5-aryl-2-furoic acids.[6][7] It typically involves the palladium-catalyzed reaction of a 5-halo-2-furoic acid derivative (commonly the methyl or ethyl ester of 5-bromo-2-furoic acid) with an arylboronic acid in the presence of a base. Subsequent hydrolysis of the ester yields the final carboxylic acid.

Biological Activities and Quantitative Data

5-Aryl-2-furoic acids and their derivatives have been shown to possess a wide range of biological activities. The following tables summarize key quantitative data for some of these activities.

Table 1: Urotensin-II Receptor Antagonist Activity

| Compound ID | Aryl Substituent | IC50 (nM) | Reference |

| 1y | 3,4-difluorophenyl | 6 | [8] |

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

| Furoic acid derivatives | Bacillus subtilis | 0.015 (µM) | [9] |

| Furoic acid derivatives | Salmonella typhi | 0.009 (µM) | [9] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative 5-aryl-2-furoic acid and for the biological assays used to determine their activity.

Synthesis of 5-(3,4-Difluorophenyl)-2-furoic acid via Suzuki-Miyaura Coupling

Materials:

-

Methyl 5-bromo-2-furoate

-

3,4-Difluorophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

Procedure:

-

To a reaction vessel, add methyl 5-bromo-2-furoate (1.0 eq), 3,4-difluorophenylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

-

Add a 2:1 mixture of 1,4-dioxane and aqueous sodium carbonate solution (2 M).

-

Degas the mixture by bubbling argon through it for 15 minutes.

-

Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain methyl 5-(3,4-difluorophenyl)-2-furoate.

-

Dissolve the purified ester in a mixture of THF and water.

-

Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4 hours.

-

Acidify the reaction mixture with 1 M HCl to pH 2-3.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-(3,4-difluorophenyl)-2-furoic acid.

Urotensin-II Receptor Binding Assay

Materials:

-

Cell membranes expressing the human urotensin-II receptor (UTR)

-

[¹²⁵I]-Urotensin-II (radioligand)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

-

Test compounds (5-aryl-2-furoic acid derivatives)

-

Non-specific binding control (e.g., unlabeled urotensin-II)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

In a 96-well plate, add binding buffer, cell membranes, and varying concentrations of the test compound.

-

Add the radioligand, [¹²⁵I]-Urotensin-II, to each well at a final concentration near its Kd.

-

For non-specific binding determination, add a high concentration of unlabeled urotensin-II to a set of wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding at each test compound concentration by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value by non-linear regression analysis of the concentration-response curve.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Materials:

-

Test microorganism (e.g., Staphylococcus aureus)

-

Mueller-Hinton Broth (MHB)

-

Test compounds (5-aryl-2-furoic acid derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Dispense MHB into all wells of a 96-well plate.

-

Create a serial two-fold dilution of the test compound in the wells by adding a concentrated solution to the first well and transferring a portion to subsequent wells.

-

Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Include a positive control (broth and inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at 37 °C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]

Visualizing the Core: Pathways and Workflows

Signaling Pathways

5-Aryl-2-furoic acids have been shown to interact with various biological targets, leading to the modulation of specific signaling pathways.

Urotensin-II is a potent vasoconstrictor that signals through the G-protein coupled receptor, UTR.[8][11] Antagonists of this receptor, such as certain 5-aryl-2-furoic acid derivatives, can block these downstream effects. The binding of urotensin-II to its receptor primarily activates the Gαq subunit, leading to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), ultimately leading to cellular responses such as smooth muscle contraction.[2][12]

The antimicrobial mechanism of furan derivatives is often attributed to their ability to undergo reductive activation within microbial cells, leading to the formation of reactive intermediates that can damage cellular macromolecules like DNA and proteins.[13]

Experimental Workflows

The following diagrams illustrate the typical workflows for the synthesis and biological evaluation of 5-aryl-2-furoic acids.

Conclusion

From its historical roots in classical organic chemistry to its current prominence as a versatile scaffold synthesized through modern cross-coupling reactions, the 5-aryl-2-furoic acid core has a rich and evolving history. Its diverse biological activities, ranging from potent receptor antagonism to broad-spectrum antimicrobial effects, underscore its significance in drug discovery. The detailed synthetic and biological protocols, along with the visualized signaling pathways and experimental workflows presented in this guide, provide a solid foundation for researchers to build upon in the ongoing quest for novel therapeutics. The continued exploration of this remarkable chemical entity promises to yield new and improved drug candidates for a variety of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. ahajournals.org [ahajournals.org]

- 3. Meerwein arylation - Wikipedia [en.wikipedia.org]

- 4. Mechanism of Meerwein arylation of furan derivatives | Scilit [scilit.com]

- 5. academic.oup.com [academic.oup.com]

- 6. bio.libretexts.org [bio.libretexts.org]

- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Urotensin-II receptor - Wikipedia [en.wikipedia.org]

- 13. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

Theoretical Investigations of 5-(4-Methoxyphenyl)-2-furoic acid: A Technical Guide

This technical guide provides a comprehensive overview of the theoretical studies on 5-(4-Methoxyphenyl)-2-furoic acid, a molecule of interest in medicinal chemistry. The guide is intended for researchers, scientists, and professionals in drug development, offering insights into its molecular properties, potential bioactivity, and the computational methodologies used for its characterization.

Introduction

This compound is a derivative of furoic acid, featuring a methoxyphenyl group attached to the furan ring. Furan-based compounds are known for their diverse pharmacological activities, and theoretical studies play a crucial role in elucidating their structure-activity relationships, reaction mechanisms, and potential as therapeutic agents. This guide will delve into the computational analysis of this specific compound, drawing upon methodologies applied to structurally related molecules.

Molecular Properties

The fundamental molecular properties of this compound have been computed and are available through public databases. These properties provide a baseline for understanding the molecule's physicochemical behavior.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀O₄ | [PubChem] |

| Molecular Weight | 218.21 g/mol | [Sigma-Aldrich] |

| IUPAC Name | 5-(4-methoxyphenyl)furan-2-carboxylic acid | [PubChem] |

| CAS Number | 52938-99-5 | [PubChem] |

| XLogP3-AA | 2.6 | [PubChem] |

| Hydrogen Bond Donor Count | 1 | [PubChem] |

| Hydrogen Bond Acceptor Count | 4 | [PubChem] |

| Rotatable Bond Count | 3 | [PubChem] |

| Exact Mass | 218.05790880 g/mol | [PubChem] |

| Topological Polar Surface Area | 67.1 Ų | [PubChem] |

Computational Methodologies

While specific in-depth theoretical studies on this compound are not extensively published, the methodologies for its computational analysis can be inferred from studies on analogous compounds, such as other phenylfuran derivatives and molecules containing the methoxyphenyl moiety.[1][2] The primary techniques employed are Density Functional Theory (DFT) and molecular docking.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT is instrumental in determining its optimized geometry, vibrational frequencies, and electronic properties.

Experimental Protocol: DFT Calculation

-

Software: Gaussian 09 or a similar quantum chemistry software package is typically used.

-

Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a commonly chosen method due to its balance of accuracy and computational cost.

-

Basis Set: The 6-311++G(d,p) basis set is often employed to provide a good description of the electronic structure, including polarization and diffuse functions.

-

Geometry Optimization: The molecular structure is optimized to find the lowest energy conformation. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true minimum on the potential energy surface has been located.

-

Property Calculation: Once the geometry is optimized, various properties can be calculated, including:

-

Molecular Electrostatic Potential (MEP): Visualizes the charge distribution and helps predict sites for electrophilic and nucleophilic attack.

-

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated to determine the molecule's chemical reactivity and kinetic stability. The energy gap between them is a key indicator of reactivity.

-